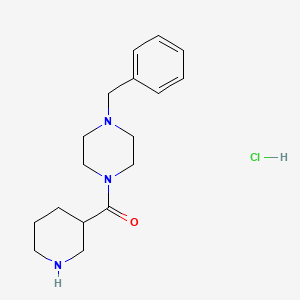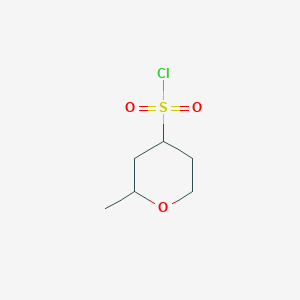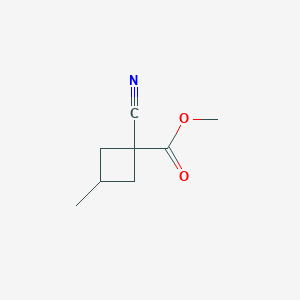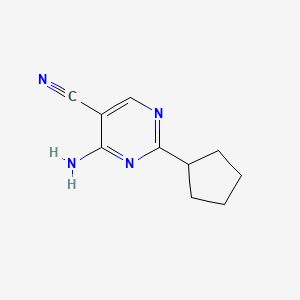
(4-苄基-1-哌嗪基)(3-哌啶基)甲酮盐酸盐
描述
科学研究应用
抗菌活性
研究已经确定了(4-苄基-1-哌嗪基)(3-哌啶基)甲酮盐酸盐衍生物具有抗菌特性。例如,已合成衍生物并测试其体外抗菌活性,显示出对细菌和真菌的不同和适度的活性。这些发现表明基于这种化合物的修饰可能开发新的抗菌剂(Patel, Agravat, & Shaikh, 2011)。
分子相互作用研究
另一项研究关注了一种衍生物与CB1大麻素受体的分子相互作用,为其作为药理学工具或治疗剂的潜力提供了见解。该研究使用分子建模和药效团分析来理解该化合物在受体上的结合和活性,这对于设计靶向大麻素受体的药物可能是相关的(Shim et al., 2002)。
结构和理论研究
已对类似化合物进行了结构和理论研究,包括热性、光学性和结构分析,以了解它们的化学性质和潜在应用。这些研究涉及晶体结构分析和密度泛函理论计算,为进一步探索它们在材料科学和药物设计中的应用奠定了基础(Karthik et al., 2021)。
HIV进入抑制
有关相关化合物的研究已探讨它们作为HIV进入抑制剂的潜力。一项研究展示了一种CCR5受体的变构非竞争性拮抗剂的作用机制,这对于HIV-1进入细胞至关重要。这表明(4-苄基-1-哌嗪基)(3-哌啶基)甲酮盐酸盐的衍生物可能被探索其在HIV治疗策略中的潜力(Watson et al., 2005)。
雌激素受体调节
另一个应用领域是在雌激素受体的调节中,其中衍生物已在体外显示出强效拮抗活性。这些研究对于开发用于治疗乳腺癌和骨质疏松症等疾病的选择性雌激素受体调节剂(SERMs)至关重要(Palkowitz et al., 1997)。
属性
IUPAC Name |
(4-benzylpiperazin-1-yl)-piperidin-3-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O.ClH/c21-17(16-7-4-8-18-13-16)20-11-9-19(10-12-20)14-15-5-2-1-3-6-15;/h1-3,5-6,16,18H,4,7-14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBJFYNSEQEBOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCN(CC2)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzyl-1-piperazinyl)(3-piperidinyl)methanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Amino-1-[1-(2-fluorophenyl)ethyl]piperidin-2-one](/img/structure/B1528796.png)

![2-([(Benzyloxy)carbonyl]amino)hex-5-ynoic acid](/img/structure/B1528800.png)




![3-Amino-1-[(2,4-difluorophenyl)methyl]piperidin-2-one](/img/structure/B1528807.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4-(diethylamino)butanoic acid](/img/structure/B1528809.png)
amino}oxolane-3-carboxylic acid](/img/structure/B1528811.png)

